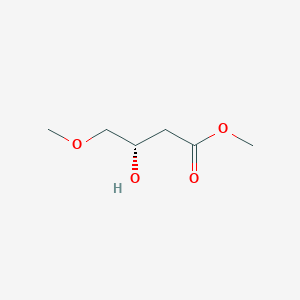
methyl (3S)-3-hydroxy-4-methoxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-3-hydroxy-4-methoxybutanoate is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry
Methyl (3S)-3-hydroxy-4-methoxybutanoate serves as a valuable building block in the synthesis of more complex molecules. It can be used in the design of new compounds with potential therapeutic properties or as intermediates in organic synthesis.
Biology
The compound is studied for its role in metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate for various enzymes, influencing metabolic processes.
Medicine
Research indicates that this compound may have therapeutic potential. It is being investigated as a precursor for drug development, particularly in the synthesis of amino acid derivatives that exhibit biological activity.
This compound has shown various biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains. Modifications to its structure can enhance its minimal inhibitory concentration (MIC) against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
- Enzyme Interactions : The compound's interactions with specific enzymes can lead to inhibition or activation, influencing various biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 2.5 |
| Pseudomonas aeruginosa | 1.8 |
| Staphylococcus aureus | 3.0 |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions highlighted the compound's potential role as an inhibitor for specific metabolic enzymes. This inhibition can alter metabolic pathways, providing insights into its therapeutic applications.
属性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
methyl (3S)-3-hydroxy-4-methoxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-9-4-5(7)3-6(8)10-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
InChI 键 |
VKCKOTRHMPAORK-YFKPBYRVSA-N |
手性 SMILES |
COC[C@H](CC(=O)OC)O |
规范 SMILES |
COCC(CC(=O)OC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














